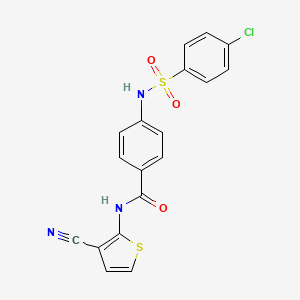

4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide is a sophisticated organic molecule with significant importance in various fields of scientific research Its unique structure combines a sulfonamide group, a thiophene ring, and a benzamide moiety, contributing to its wide range of chemical and biological properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide typically involves a multi-step reaction sequence, starting with the chlorination of benzene to form chlorobenzene. This is followed by sulfonamidation, which introduces the sulfonamide group. Next, a thiophene ring is introduced through a cyanation reaction, adding the cyano group to the thiophene ring. The final step involves the amidation of the intermediate product, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This often requires optimization of reaction conditions to maximize yield and minimize costs. Factors such as temperature, solvent choice, and catalysts are carefully controlled. Batch and continuous flow processes are commonly used, with the latter providing advantages in terms of efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form sulfone derivatives.

Reduction: : Reduction can yield amine derivatives from the sulfonamide group.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide (H2O2) and peracids under acidic conditions.

Reduction: : Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: : Halogenating agents like bromine (Br2) or iodine (I2) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation Products: : Sulfone derivatives.

Reduction Products: : Amino derivatives.

Substitution Products: : Halogenated or nucleophilically substituted derivatives.

Applications De Recherche Scientifique

4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide has numerous scientific research applications, including:

Biology: : Studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.

Medicine: : Investigated for its therapeutic potential, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry: : Utilized in the manufacture of specialty chemicals and advanced materials due to its unique chemical properties.

Mécanisme D'action

The compound exerts its effects through various mechanisms depending on its application. In biological systems, it may inhibit enzyme activity by binding to active sites or modulate receptor functions by interacting with receptor sites. The presence of multiple functional groups allows it to participate in diverse molecular interactions, making it a versatile compound in drug design and development.

Comparaison Avec Des Composés Similaires

Compared to other sulfonamide and thiophene-containing compounds, 4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide stands out due to its specific combination of functional groups. This grants it unique properties and reactivity profiles, distinguishing it from related compounds such as:

Sulfanilamide: : A simpler sulfonamide used primarily as an antibiotic.

Thiophene-2-carboxamide: : A thiophene derivative with fewer functional groups.

N-(4-chlorophenyl)sulfonamide: : Lacking the thiophene and cyano groups, limiting its versatility.

These similar compounds lack the multifunctional characteristics and diverse application potential of this compound, highlighting its uniqueness in both research and industrial applications.

Now, what do you think of this detailed article?

Activité Biologique

The compound 4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide is a synthetic small molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN3O2S. The structure features a chlorophenyl group, a sulfonamide linkage, and a thiophene derivative, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

- Antitumor Activity : Compounds containing sulfonamide moieties have been shown to inhibit tumor cell proliferation.

- Antimicrobial Properties : Sulfonamides are known for their antibacterial effects, targeting bacterial dihydropteroate synthase.

- Enzyme Inhibition : The presence of the cyanothiophen group may enhance interactions with specific enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways critical for cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that related structures can trigger programmed cell death in malignant cells.

Antitumor Studies

A study investigated the antiproliferative effects of sulfonamide derivatives on various cancer cell lines. It was found that this compound exhibited significant growth inhibition in breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics.

Antimicrobial Activity

Another research effort evaluated the antimicrobial properties of sulfonamide derivatives against various bacterial strains. The compound showed promising activity against both Gram-positive and Gram-negative bacteria.

Propriétés

IUPAC Name |

4-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O3S2/c19-14-3-7-16(8-4-14)27(24,25)22-15-5-1-12(2-6-15)17(23)21-18-13(11-20)9-10-26-18/h1-10,22H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEMCANBRMSIGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C#N)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.